molecular formula C20H27N5O2 B14593861 4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid CAS No. 61212-64-4

4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid

Cat. No.: B14593861
CAS No.: 61212-64-4
M. Wt: 369.5 g/mol
InChI Key: ZUBPWMYBWXAGEQ-UHFFFAOYSA-N
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Description

4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid is an organic compound that features a diazenyl group (–N=N–) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an amino group, resulting in the formation of the diazenyl linkage.

    Functional Group Modification: The resulting compound undergoes further modifications to introduce the bis(3-aminopropyl)amino and benzoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the diazenyl group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Amines are the primary products.

    Substitution: Depending on the substituent introduced, various substituted aromatic compounds can be formed.

Scientific Research Applications

4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological probe or dye due to its chromophoric properties.

    Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the amino groups may form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{4-(Dimethylamino)phenyl}diazenyl]benzoic acid
  • 4-[(E)-{4-(Diethylamino)phenyl}diazenyl]benzoic acid
  • 4-[(E)-{4-(Dipropylamino)phenyl}diazenyl]benzoic acid

Uniqueness

4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid is unique due to the presence of the bis(3-aminopropyl)amino group, which can enhance its solubility and reactivity compared to similar compounds

Properties

CAS No.

61212-64-4

Molecular Formula

C20H27N5O2

Molecular Weight

369.5 g/mol

IUPAC Name

4-[[4-[bis(3-aminopropyl)amino]-2-methylphenyl]diazenyl]benzoic acid

InChI

InChI=1S/C20H27N5O2/c1-15-14-18(25(12-2-10-21)13-3-11-22)8-9-19(15)24-23-17-6-4-16(5-7-17)20(26)27/h4-9,14H,2-3,10-13,21-22H2,1H3,(H,26,27)

InChI Key

ZUBPWMYBWXAGEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCCN)CCCN)N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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